molecular formula C5H2BrNO B1613419 2-Bromofuran-3-carbonitrile CAS No. 921939-06-2

2-Bromofuran-3-carbonitrile

Cat. No.: B1613419
CAS No.: 921939-06-2
M. Wt: 171.98 g/mol
InChI Key: NVOHYBBWRRHLKB-UHFFFAOYSA-N
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Description

2-Bromofuran-3-carbonitrile is a halogenated heterocyclic compound featuring a furan ring substituted with a bromine atom at position 2 and a nitrile group at position 3. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of pharmaceuticals or materials with tailored electronic properties . The nitrile group introduces significant polarity, influencing reactivity and solubility, while the bromine atom facilitates substitution reactions, as seen in analogous bromofuran derivatives .

Properties

IUPAC Name

2-bromofuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO/c6-5-4(3-7)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOHYBBWRRHLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640423
Record name 2-Bromofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-06-2
Record name 2-Bromofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2-Bromofuran-3-carbonitrile serves as a vital building block in the synthesis of more complex organic molecules. Its structure allows for diverse chemical transformations, making it useful in the creation of pharmaceuticals and agrochemicals. The presence of both bromine and nitrile groups enhances its reactivity, enabling the formation of various derivatives through substitution reactions.

Synthetic Routes

The synthesis of this compound typically involves:

  • Bromination of Furan-3-carbonitrile : Using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Nucleophilic Substitution : Introducing the nitrile group via nucleophilic substitution with cyanide sources like sodium or potassium cyanide.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow it to interact with biological targets effectively. Research indicates that compounds derived from this structure may exhibit activity against various pathogens, including bacteria and protozoa.

Case Study: Antiprotozoal Activity

A study investigated the modification of furamidine analogs, including derivatives of this compound. The results showed promising in vitro activity against Trypanosoma brucei and Plasmodium falciparum, with selectivity indices indicating high efficacy against these parasites while maintaining safety profiles in vivo .

CompoundActivity Against T. b. r.Activity Against P. falciparumSelectivity Index
Compound I25% Cure RateModerateN/A
Compound III75% Cure RateHigh829 - 8400

Material Science

Functional Materials Synthesis

In material science, this compound is utilized in the synthesis of functional materials, such as polymers with specific properties tailored for advanced applications. Its role as a precursor in creating materials with enhanced electrical or mechanical characteristics is being actively researched.

Applications in Polymer Chemistry

The compound can be integrated into polymer matrices to impart desired functionalities, such as increased thermal stability or conductivity. This application is particularly relevant in developing materials for electronic devices and sensors.

Mechanism of Action

The mechanism of action of 2-Bromofuran-3-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the bromine and nitrile groups. These functional groups facilitate electrophilic and nucleophilic substitutions, enabling the compound to interact with a wide range of molecular targets. In biological systems, it can modulate enzyme activity and receptor binding through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs include:

  • 3-Bromofuran : Lacks the nitrile group, reducing polarity and limiting applications in reactions requiring electron-deficient substrates.
  • 3-Cyanofuran: Nitrile at position 3 without bromine, emphasizing the role of halogenation in directing cross-coupling reactions.
Table 1: Comparative Properties of 2-Bromofuran-3-carbonitrile and Analogs
Compound Substituents Molecular Weight (g/mol) Key Reactivity Applications
This compound Br (C2), CN (C3) ~171.98 Pd-catalyzed C–H arylation, SNAr Pharmaceuticals, agrochemicals
3-Bromofuran Br (C3) ~121.98 Electrophilic substitution Polymer precursors
2-Bromofuran Br (C2) ~121.98 Suzuki-Miyaura coupling Organic electronics
3-Cyanofuran CN (C3) ~93.10 Nucleophilic addition Ligand synthesis

Reactivity in Cross-Coupling Reactions

The bromine in this compound enables participation in palladium-catalyzed reactions, similar to 3-bromofuran derivatives. However, the nitrile group at C3 enhances substrate electrophilicity, accelerating oxidative addition steps in C–H arylation (e.g., forming triarylfluorobenzenes) . In contrast, non-cyano analogs like 2-bromofuran require additional directing groups for comparable reactivity.

Spectral and Crystallographic Insights

  • NMR Spectroscopy : The nitrile group in this compound deshields adjacent protons, resulting in distinct $ ^1H $ NMR shifts (e.g., H4 and H5 resonances >7 ppm) compared to 3-bromofuran (<7 ppm) .
  • Tools like SHELXL and WinGX are essential for analyzing such interactions.
  • Ring Puckering : The furan ring’s planarity may deviate due to steric and electronic effects, as quantified by Cremer-Pople parameters .

Research Findings and Challenges

Hydrogen Bonding and Material Properties

The nitrile group’s ability to engage in dipole-dipole interactions and weak hydrogen bonds (as per Etter’s graph set analysis ) enhances solubility in polar solvents compared to non-cyano analogs. This property is critical for its use in solution-processed materials.

Limitations and Contradictions

  • Reactivity Trade-offs : While the nitrile group enhances electrophilicity, it may also deactivate the ring toward certain nucleophilic attacks.
  • Data Gaps: Limited experimental data (e.g., melting points, exact bond angles) highlight the need for further characterization using crystallographic tools .

Biological Activity

2-Bromofuran-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, pharmacokinetics, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a bromine atom and a carbonitrile group. Its molecular formula is C5H3BrNC_5H_3BrN with a molecular weight of approximately 171.98 g/mol. The presence of the bromine atom enhances its reactivity, making it a versatile compound for various synthetic applications.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The mechanisms include:

  • Aromatic Interactions : The aromatic nature of furan derivatives allows them to engage in π-π stacking interactions with biomolecules, influencing their biological functions.
  • Enzyme Inhibition : Research indicates that furan derivatives can act as inhibitors of protein kinases, which are crucial in various signaling pathways involved in cancer and other diseases .
  • Cellular Uptake : The molecular weight and structure may influence the compound's bioavailability and cellular uptake, impacting its efficacy as a therapeutic agent.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of furan have been reported to possess significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer properties of furan derivatives are well-documented. This compound has been explored for its ability to induce apoptosis in cancer cell lines. Research suggests that it may inhibit specific pathways that lead to cancer cell proliferation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key factors include:

  • Absorption : The compound's structure may facilitate absorption through biological membranes.
  • Metabolism : Furan derivatives are often metabolized by cytochrome P450 enzymes, which can affect their biological activity and toxicity.
  • Excretion : The elimination pathways for this compound need further investigation to determine its safety profile.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructureKey Characteristics
2-Chlorofuran-3-carbonitrileChloro StructureSimilar reactivity but less potent due to chlorine atom
2-Iodofuran-3-carbonitrileIodo StructureMore reactive in nucleophilic substitutions
5-Nitro-2-bromofuran-3-carbonitrileNitro StructureExhibits enhanced antibacterial activity

These comparisons illustrate how slight modifications in the substituents can lead to variations in chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : In vitro experiments indicated that the compound could inhibit the growth of several cancer cell lines, including breast and colon cancer cells, through apoptosis induction mechanisms .
  • Enzyme Inhibition : A study focused on the synthesis of protein tyrosine kinase inhibitors revealed that derivatives of furan, including this compound, showed promising inhibitory activity against specific kinases involved in cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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